环戊烷磺酰异氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

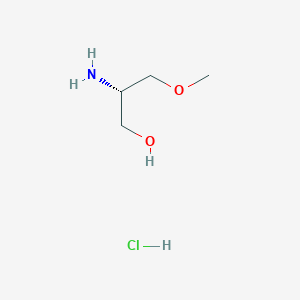

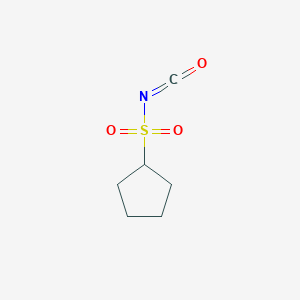

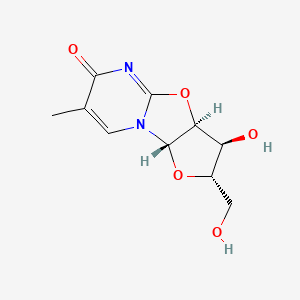

Cyclopentanesulfonyl isocyanate is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 . It is used in various chemical reactions due to its reactivity .

Synthesis Analysis

The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis

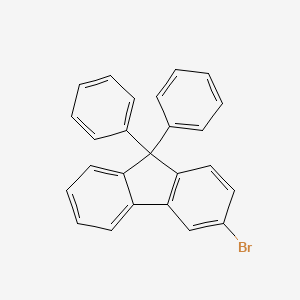

Cyclopentanesulfonyl isocyanate contains a total of 20 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, and 1 sulfone . It contains 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis

The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis

Cyclopentanesulfonyl isocyanate has a predicted boiling point of 285.7±23.0 °C and a predicted density of 1.42±0.1 g/cm3 .科学研究应用

Pharmaceutical Research

Cyclopentanesulfonyl isocyanate: plays a crucial role in the synthesis of pharmaceutical compounds. Its reactivity with amines and alcohols makes it a valuable intermediate in the production of various medicinal molecules. In automated flow chemistry, isocyanates facilitate the rapid and efficient synthesis of small organic drug molecules, contributing to high-throughput screening processes .

Material Science

In material science, Cyclopentanesulfonyl isocyanate is used for the encapsulation of isocyanates in biodegradable microcapsules. These microcapsules serve as cross-linking agents in eco-innovative adhesives, improving the heat resistance and durability of adhesive joints, particularly in the footwear industry .

Chemical Synthesis

The compound is integral to the synthesis of various organic molecules. It is involved in the one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement. The use of arylsulfonyl chloride in combination with catalysts minimizes the formation of hydroxamate-isocyanate dimers, which is a significant advancement in organic synthesis .

Environmental Science

Cyclopentanesulfonyl isocyanate: contributes to environmental science by aiding in the development of detection techniques for airborne isocyanates. These techniques are crucial for monitoring and ensuring the safety of workers exposed to isocyanates, which can cause respiratory diseases and other health issues .

Biochemistry

In biochemistry, isocyanates, including Cyclopentanesulfonyl isocyanate, are used as probes for exploring protein structure. They react with various functional groups in proteins, which helps in understanding protein function and the effects of isocyanates on biological systems .

Industrial Applications

Cyclopentanesulfonyl isocyanate finds applications in industrial processes such as the production of polyurethane materials. It is used in paints, glues, and resins, and its management involves ensuring safe storage, transport, use, and disposal to prevent health risks associated with exposure .

作用机制

Target of Action

Cyclopentanesulfonyl isocyanate, like other isocyanates, primarily targets proteins and nucleic acids in cells . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with a variety of biological molecules, altering their structure and function .

Mode of Action

The mode of action of cyclopentanesulfonyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino groups in proteins . This reaction results in the formation of a urea linkage, altering the structure of the target molecule . The changes induced by this reaction can affect the function of the target molecule, potentially leading to various biological effects .

Biochemical Pathways

Cyclopentanesulfonyl isocyanate can affect various biochemical pathways due to its reactivity with a wide range of biological molecules . For instance, it can interfere with protein function, potentially affecting pathways that rely on the activity of these proteins . Additionally, it can react with nucleic acids, potentially affecting DNA replication and transcription . The specific pathways affected can vary depending on the biological context .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed well following oral or inhalation exposure . Its distribution in the body would be influenced by its reactivity, as it can form covalent bonds with biological molecules . The metabolism and excretion of cyclopentanesulfonyl isocyanate would depend on its reactivity and the specific metabolic pathways present in the organism .

Result of Action

The result of cyclopentanesulfonyl isocyanate’s action can vary depending on the specific targets and pathways affected . Potential effects include alterations in protein function, changes in gene expression, and induction of oxidative stress . These effects can lead to various cellular responses, potentially including cell death .

Action Environment

The action of cyclopentanesulfonyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the isocyanate for reaction with biological targets . Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate . Furthermore, the biological environment can also play a role, as the presence of specific enzymes or other molecules can influence the metabolism and distribution of the isocyanate .

安全和危害

属性

IUPAC Name |

N-(oxomethylidene)cyclopentanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQVBWQXMHHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)